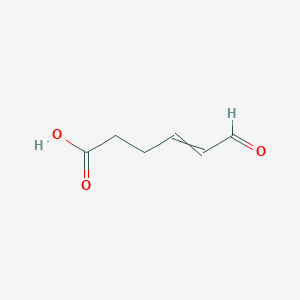
6-Oxohex-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxohex-4-enoic acid, also known as 2-oxohex-4-enoic acid, is a monocarboxylic acid with the molecular formula C6H8O3. It is characterized by the presence of a keto group at the second carbon and a double bond between the fourth and fifth carbons. This compound is a derivative of hex-4-enoic acid and is known for its role as a Bronsted acid, capable of donating a proton to a Bronsted base .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxohex-4-enoic acid can be achieved through various methods. One common approach involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of carboxylic acid synthesis apply. These include the oxidation of corresponding alcohols or aldehydes and the hydrolysis of nitriles or esters .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxohex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-hydroxyhex-4-enoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Hex-4-enoic acid.
Reduction: 6-Hydroxyhex-4-enoic acid.
Substitution: Various substituted hex-4-enoic acids depending on the reagent used.
Applications De Recherche Scientifique
6-Oxohex-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-oxohex-4-enoic acid involves its ability to act as a Bronsted acid, donating protons to acceptor molecules. This property is crucial in various chemical reactions, including catalysis and organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-4-enoic acid: A parent compound with a similar structure but lacking the keto group.
2-Oxohexanoic acid: Similar but with a different position of the double bond.
4-Oxohexanoic acid: Similar but with the keto group at a different position.
Uniqueness
6-Oxohex-4-enoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and research applications .
Propriétés
Numéro CAS |
82934-89-2 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
6-oxohex-4-enoic acid |
InChI |
InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9/h1,3,5H,2,4H2,(H,8,9) |
Clé InChI |
HQVMCJCRIZSIFE-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
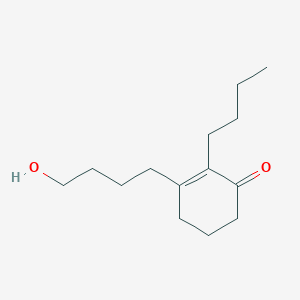
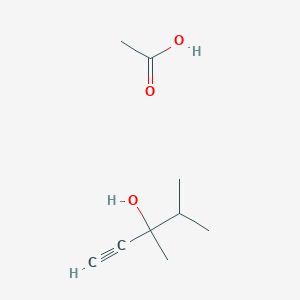

![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
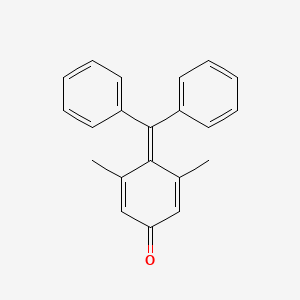
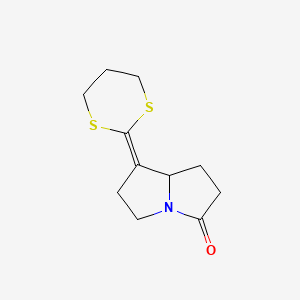
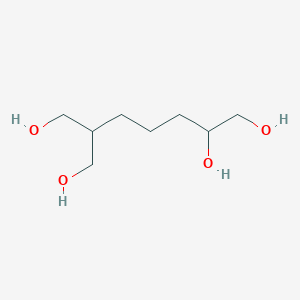

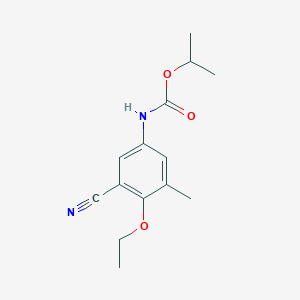

![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
